molecular formula C3H4N6 B1383169 5-azido-1-methyl-1H-1,2,3-triazole CAS No. 1701551-07-6

5-azido-1-methyl-1H-1,2,3-triazole

Cat. No.: B1383169
CAS No.: 1701551-07-6
M. Wt: 124.1 g/mol
InChI Key: CWWQVJPYBSSFLP-UHFFFAOYSA-N
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Description

5-Azido-1-methyl-1H-1,2,3-triazole is a nitrogen-rich heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Future Directions

Triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole, are expected to continue to be a focus of research due to their excellent properties and potential for various applications . The introduction of greater structural diversity to substances like this compound is a promising strategy to delay the onset of resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azido-1-methyl-1H-1,2,3-triazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. These include optimizing reaction conditions for higher yields, ensuring safety protocols due to the presence of azide groups, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Azido-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild heating and the use of solvents like ethanol or acetonitrile.

    Cycloaddition Reactions: Copper(I) catalysts are often used in the presence of alkynes, with solvents like water or dimethyl sulfoxide (DMSO).

Major Products

Properties

IUPAC Name

5-azido-1-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N6/c1-9-3(6-7-4)2-5-8-9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWQVJPYBSSFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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